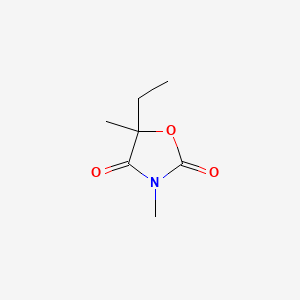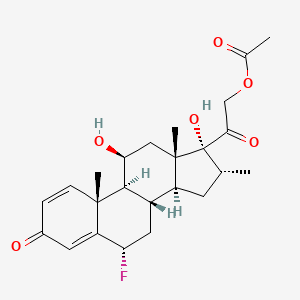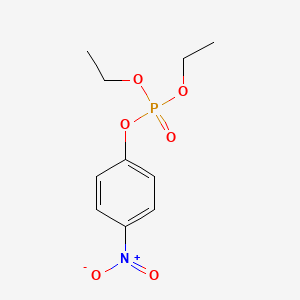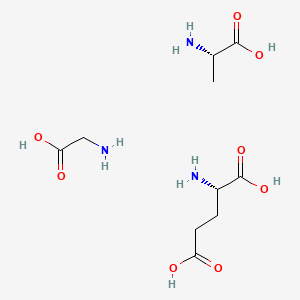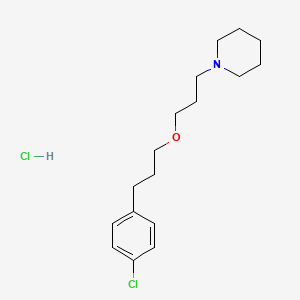
匹罗利司盐酸盐
描述
盐酸匹罗利司特是一种选择性组胺 H3 受体拮抗剂和反向激动剂。 它主要用于治疗嗜睡症,这是一种以白天过度嗜睡、REM 睡眠异常表现、睡眠瘫痪和入睡前幻觉为特征的慢性神经系统疾病 . 通过阻断组胺自身受体,盐酸匹罗利司特增强了组胺能神经元的活性,从而增加了大脑中其他神经递质的信号传导 .
科学研究应用
作用机制
盐酸匹罗利司特作为组胺 H3 受体的拮抗剂和反向激动剂发挥作用。 通过阻断组胺自身受体,它增强了组胺能神经元的活性,从而增加了大脑中其他神经递质的信号传导 . 这种机制有助于改善觉醒状态并减少嗜睡症患者的白天过度嗜睡 .
类似化合物:
莫达非尼: 另一种用于治疗嗜睡症的药物,但其作用机制不同。
羟丁酸钠: 用于治疗嗜睡症患者的肌张力减退和白天过度嗜睡。
哌甲酯: 一种用于治疗注意力缺陷多动障碍和嗜睡症的兴奋剂。
盐酸匹罗利司特的独特性: 盐酸匹罗利司特作为组胺 H3 受体拮抗剂和反向激动剂,其作用机制独一无二。 与其他药物不同,它增强了大脑中的组胺能活性,这在维持清醒状态中起着至关重要的作用 . 此外,与其他嗜睡症治疗方法相比,它具有较小的滥用潜力 .
生化分析
Biochemical Properties
Pitolisant hydrochloride interacts with the histamine H3 receptor, acting as an antagonist or inverse agonist . By blocking histamine autoreceptors, Pitolisant hydrochloride enhances the activity of histaminergic neurons, as well as increasing the signaling of other neurotransmitters in the brain .
Cellular Effects
Pitolisant hydrochloride has been shown to influence the activity of a subset of neurons in the perirhinal cortex (PRh) of mice, increasing the synchronous activity and modifying the population activity . It increases the activity of some PRh neurons while decreasing the activity of others without affecting the mean neuronal activity across neurons .
Molecular Mechanism
The molecular mechanism of Pitolisant hydrochloride involves its action as an antagonist or inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, Pitolisant hydrochloride enhances the activity of histaminergic neurons, thereby increasing the signaling of other neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
It has been shown that Pitolisant hydrochloride enhances the activity of histaminergic neurons in the brain, and this effect persists after repeated administrations over 17 days .
Metabolic Pathways
Pitolisant hydrochloride is primarily metabolized by CYP2D6 and to a lesser extent by CYP3A4 in the liver . The major non-conjugated metabolites can further undergo conjugation with glycine or glucuronic acid, and oxidation to a minimal extent .
准备方法
合成路线和反应条件: 盐酸匹罗利司特的合成涉及哌啶与 1-溴-3-氯丙烷的反应。将混合物加热至 60°C 并搅拌 10 分钟。 然后加入哌啶,并将混合物在搅拌下静置至反应完全 . 另一种方法是在碘化钾存在下从哌啶和 3-氯丙醇中获得匹罗利司特碱 .
工业生产方法: 盐酸匹罗利司特的工业生产方法包括固体分散体的制备。 这涉及先将匹罗利司特盐溶解在溶剂中,用碱中和得到匹罗利司特,用盐酸处理得到盐酸匹罗利司特溶液,然后加入药学上可接受的赋形剂 .
化学反应分析
反应类型: 盐酸匹罗利司特会发生各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件: 这些反应中常用的试剂包括乙腈、甲酸和碘化钾 . 条件通常涉及特定的温度和搅拌时间以确保反应完全。
主要产物: 这些反应产生的主要产物包括匹罗利司特碱及其盐酸盐 .
相似化合物的比较
Modafinil: Another medication used to treat narcolepsy, but with a different mechanism of action.
Sodium oxybate: Used to treat cataplexy and excessive daytime sleepiness in narcolepsy patients.
Methylphenidate: A stimulant used to treat attention deficit hyperactivity disorder and narcolepsy.
Uniqueness of Pitolisant Hydrochloride: Pitolisant hydrochloride is unique in its mechanism of action as a histamine H3 receptor antagonist and inverse agonist. Unlike other medications, it enhances histaminergic activity in the brain, which plays a crucial role in maintaining wakefulness . Additionally, it has minimal abuse potential compared to other narcolepsy treatments .
属性
IUPAC Name |
1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.ClH/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19;/h7-10H,1-6,11-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFKECRRMPOAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238098 | |
| Record name | Ciproxidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903576-44-3 | |
| Record name | Ciproxidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903576443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciproxidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-[3-(4-Chlorophenyl)propoxy]propyl]piperidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PITOLISANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV33CH63HI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











